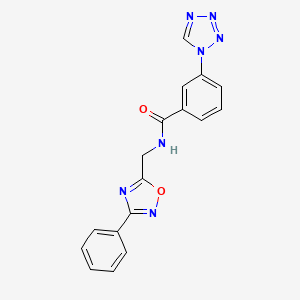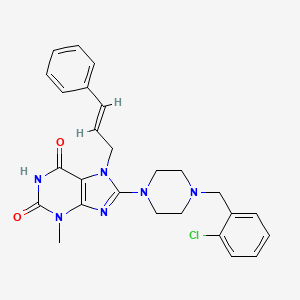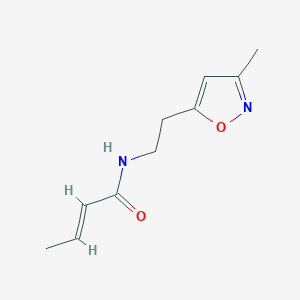
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide” is a chemical compound with the molecular formula C17H13N7O2 . It is a derivative of oxadiazole, a class of heterocyclic compounds known for their broad spectrum of biological activity .
Synthesis Analysis
The synthesis of similar oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords oxadiazole-2-amine compounds. Acylation of the amino group of these oxadiazoles with various acid chlorides yields acylated compounds . Further reactions can lead to the formation of other heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of “N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide” can be confirmed using spectral analysis such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazole derivatives include acylation, cyclization, and coupling reactions . For instance, cyclization of acetamides by reaction with ammonium thiocyanate gives thiazolidinones . Coupling of chloroacetamide with two mercaptothiazoles gives coupled heterocyclic derivatives .科学的研究の応用
Anticancer Activity
Compounds related to "N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide" have been synthesized and evaluated for their potential anticancer activities. Studies have shown that some derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. For example, a series of substituted benzamides demonstrated significant anticancer effects, with some derivatives outperforming the reference drug etoposide in terms of IC50 values, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Antimicrobial Activity
Research into compounds structurally similar to "N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide" has also explored their antimicrobial potentials. Preliminary screenings have shown that some derivatives exhibit higher antimicrobial activity compared to reference drugs, indicating their utility in combating microbial infections. One study synthesized N-aryl substituted benzamides, which showed promise in preliminary antimicrobial screening (Latthe & Badami, 2007).
Antidiabetic Screening
Derivatives of "N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide" have been synthesized and evaluated for their antidiabetic properties. For instance, a series of N-substituted compounds were assessed for in vitro antidiabetic activity, showing potential through mechanisms such as α-amylase inhibition, which is crucial for managing diabetes (Lalpara et al., 2021).
Anti-Inflammatory and Anti-Cancer Agents
Further studies have been conducted to explore the use of related compounds as anti-inflammatory and anti-cancer agents. Novel substituted derivatives were synthesized and showed potential in both anti-inflammatory and anticancer capacities, underscoring the versatility of this chemical framework in drug development (Gangapuram & Redda, 2009).
特性
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2/c25-17(13-7-4-8-14(9-13)24-11-19-22-23-24)18-10-15-20-16(21-26-15)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYPNBWORAYDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-9H-xanthene-9-carboxamide](/img/structure/B2455341.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B2455343.png)



![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2455350.png)
![2-{[3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2455351.png)
amine dihydrochloride](/img/structure/B2455352.png)

![5-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2455356.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl phenyl sulfone](/img/structure/B2455358.png)